8-Chloro-2-hydroxyquinoline-4-carboxylic Acid: Structural Dynamics, Synthesis, and Pharmacological Utility
8-Chloro-2-hydroxyquinoline-4-carboxylic Acid: Structural Dynamics, Synthesis, and Pharmacological Utility
Topic: 8-Chloro-2-hydroxyquinoline-4-carboxylic acid molecular structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
8-Chloro-2-hydroxyquinoline-4-carboxylic acid (CAS: 30333-56-3) represents a critical scaffold in medicinal chemistry, particularly in the development of excitatory amino acid receptor ligands and kinase inhibitors. While often overshadowed by its isomer, the NMDA antagonist 7-chlorokynurenic acid, the 8-chloro derivative possesses distinct steric and electronic properties that make it a valuable tool for Structure-Activity Relationship (SAR) studies and a precursor for complex fused heterocycles.
This guide provides a rigorous technical analysis of the molecule, moving beyond basic properties to explore its tautomeric behavior, validated synthetic protocols, and specific utility in drug discovery.
Chemical Data Matrix
| Property | Specification |
| IUPAC Name | 8-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
| Common Name | 8-Chloro-2-hydroxyquinoline-4-carboxylic acid |
| CAS Number | 30333-56-3 |
| Molecular Formula | C₁₀H₆ClNO₃ |
| Molecular Weight | 223.61 g/mol |
| Tautomerism | Exists primarily as the 2-oxo (lactam) tautomer in solid state and neutral solution.[1] |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~10.5 (Phenolic OH/NH) |
| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH/KOH); Insoluble in water. |
Structural Analysis and Tautomerism
Understanding the tautomeric equilibrium of this molecule is prerequisite for accurate docking studies and synthesis planning.
The Lactam-Lactim Equilibrium
Although nomenclature often refers to the "2-hydroxy" form (lactim), X-ray crystallography and NMR studies of similar quinoline-4-carboxylic acids confirm that the 2-oxo (lactam) form predominates.
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Lactam Form (Preferred): The proton resides on the ring nitrogen (N1), creating a carbonyl at C2. This form is stabilized by amide resonance and is the relevant species for binding in many protein pockets.
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Lactim Form: The proton resides on the oxygen at C2. This form is favored only under specific conditions (e.g., high pH or silylation).
The 8-Chloro Steric Effect
The chlorine atom at position 8 is peri-planar to the ring nitrogen (N1). Unlike the 7-chloro isomer, which extends into the solvent or binding pocket, the 8-chloro substituent exerts a steric ortho-effect on the N1-H. This can:
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Modulate the acidity of the N1 proton.
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Alter the hydrogen-bonding capability of the lactam motif.
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Induce conformational rigidity in N-substituted derivatives.
Validated Synthetic Protocol
The most robust route to 8-chloro-2-hydroxyquinoline-4-carboxylic acid is the condensation of 7-chloroisatin with malonic acid . This transformation is a variant of the Pfitzinger reaction, specifically adapted to yield the 2-hydroxy (2-oxo) substitution pattern rather than the 2-alkyl/aryl pattern typical of ketone condensations.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow from 7-chloroisatin to the final quinoline scaffold.
Caption: Mechanistic pathway for the conversion of 7-chloroisatin to 8-chloro-2-hydroxyquinoline-4-carboxylic acid via acid-catalyzed condensation.
Step-by-Step Experimental Protocol
Note: This protocol is scaled for research synthesis (approx. 10 mmol).
Reagents:
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7-Chloroisatin (1.82 g, 10 mmol)
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Malonic acid (2.08 g, 20 mmol, 2.0 equiv)
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Glacial Acetic Acid (20 mL)
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Sodium Acetate (anhydrous, 0.5 g - optional, acts as buffer/catalyst)
Procedure:
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Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
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Dissolution: Add 7-chloroisatin, malonic acid, and sodium acetate to the acetic acid. The suspension may not be fully soluble at room temperature.
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Reflux: Heat the mixture to reflux (bath temp ~120°C).
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Observation: The deep orange/red color of the isatin will gradually fade to a lighter yellow/tan as the reaction proceeds. Evolution of CO₂ gas will be observed (bubbling).
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Completion: Maintain reflux for 8–12 hours. Monitor by TLC (System: Methanol/DCM 1:9 + 1% Acetic Acid). The starting isatin spot should disappear.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as an off-white to pale yellow solid.
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Purification:
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Yield: Typical yields range from 65% to 80%.
Biological Applications & SAR Logic
NMDA Receptor Modulation (The Glycine Site)
The quinoline-4-carboxylic acid core is a privileged structure for the glycine modulatory site of the NMDA receptor.
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7-Chloro vs. 8-Chloro: The 7-chloro isomer (7-Cl-KYNA) is a potent antagonist. The 8-chloro isomer (this compound) generally exhibits reduced potency at the glycine site compared to the 7-chloro analog.
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Utility: It serves as a critical negative control or a steric probe in SAR studies to map the size limitations of the hydrophobic pocket (Site B) within the NMDA receptor.
Kinase Inhibition (EGFR)
Derivatives of 4-carboxy-quinolines function as ATP-competitive inhibitors. The 8-chloro substituent provides a unique vector for filling hydrophobic pockets in the ATP binding site of kinases like EGFR (Epidermal Growth Factor Receptor).
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Mechanism: The carboxylic acid can form hydrogen bonds with the hinge region or lysine residues, while the 8-Cl group interacts with the gatekeeper residues.
Antioxidant Properties
The 2-hydroxy-4-carboxylic acid motif is an effective chelator of transition metals (Cu²⁺, Fe²⁺). By sequestering redox-active metals, the molecule prevents Fenton chemistry, thereby acting as an indirect antioxidant.
SAR Decision Tree
The following diagram guides the researcher on how to utilize this scaffold based on the desired pharmacological outcome.
Caption: Structural modification strategies for 8-chloro-2-hydroxyquinoline-4-carboxylic acid in drug design.
Analytical Characterization
To validate the synthesis of 8-chloro-2-hydroxyquinoline-4-carboxylic acid, the following spectral data should be obtained.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.0–13.0 (br s, 1H, COOH)
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δ 11.5 (s, 1H, NH - lactam)
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δ 7.9 (d, 1H, H-5)
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δ 7.7 (d, 1H, H-7)
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δ 7.2 (t, 1H, H-6)
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δ 6.8 (s, 1H, H-3)
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Note: The signal for H-3 is characteristic of the quinolone ring system.
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MS (ESI-):
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m/z 222 [M-H]⁻ (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).
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References
- Preparation of 2-hydroxyquinoline-4-carboxylic acids.Google Patents. US3691171A.
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Malonic acid - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 2, p.376 (1943). Available at: [Link] (Referenced for Malonic acid reactivity context).
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Synthesis and Characterization of New 7-Chloroisatin Derivatives. Iraqi Journal of Science, 2025. Available at: [Link] (Contextual reference for 7-chloroisatin precursor handling).
